molecular formula C11H9FN2O B3320935 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 128487-03-6

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one

Cat. No. B3320935
Key on ui cas rn: 128487-03-6
M. Wt: 204.2 g/mol
InChI Key: LGZNWWUSMJZYTQ-UHFFFAOYSA-N
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Patent
US05183820

Procedure details

Cupric acetate (2.71 g) was added to a stirred solution of 4-[(2-fluorophenyl)amino]-5,6-dihydro-2(1H)-pyridinone (1.4 g) and palladium (II) acetate (280 mg) in dry DMF (28 ml) under nitrogen. The mixture was heated at 130° for 1.5 h and the solvent was removed in vacuo. The residue was treated with hot methanol (50 ml) and the suspension was filtered and washed with hot methanol (3×50 ml). The combined filtrates were evaporated to give a gum (2.16 g) which was purified by FCC eluting with System A (200:10:1) to give the title compound (490 mg), m.p. 255°-257°.
[Compound]
Name
Cupric acetate
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
4-[(2-fluorophenyl)amino]-5,6-dihydro-2(1H)-pyridinone
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]1[CH2:14][CH2:13][NH:12][C:11](=[O:15])[CH:10]=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1[C:3]2[NH:8][C:9]3[CH2:14][CH2:13][NH:12][C:11](=[O:15])[C:10]=3[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Cupric acetate
Quantity
2.71 g
Type
reactant
Smiles
Name
4-[(2-fluorophenyl)amino]-5,6-dihydro-2(1H)-pyridinone
Quantity
1.4 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NC1=CC(NCC1)=O
Name
Quantity
28 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
280 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 130° for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with hot methanol (50 ml)
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
washed with hot methanol (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC=2C3=C(NC12)CCNC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: CALCULATEDPERCENTYIELD 155.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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